
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol es un compuesto químico que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un sustituyente cloro y flúor en el anillo fenilo, un grupo etilsulfonilo y un anillo de pirazol.
Métodos De Preparación
La síntesis de 4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol normalmente implica reacciones orgánicas multipaso. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona.
Introducción de los sustituyentes cloro y flúor: Este paso implica la halogenación del anillo fenilo utilizando reactivos apropiados como fuentes de cloro y flúor.
Unión del grupo etilsulfonilo: Esto se puede hacer mediante reacciones de sulfonilación utilizando cloruro de etilsulfonilo en presencia de una base.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la eliminación del grupo sulfonilo.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones cloro o flúor, lo que lleva a la formación de varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y tintes.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol implica su interacción con objetivos y vías moleculares específicos. Los sustituyentes cloro y flúor en el anillo fenilo pueden mejorar su afinidad de unión a ciertas enzimas o receptores. El grupo etilsulfonilo puede desempeñar un papel en la modulación de la solubilidad y la estabilidad del compuesto. Se sabe que el anillo de pirazol interactúa con varios objetivos biológicos, lo que puede conducir a la inhibición o activación de vías específicas.
Comparación Con Compuestos Similares
4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol se puede comparar con otros compuestos similares, como:
4-(2-Clorofenil)-3-(etilsulfonil)-1H-pirazol: Carece del sustituyente flúor, lo que puede afectar su reactividad química y su actividad biológica.
4-(2-Fluorofenil)-3-(etilsulfonil)-1H-pirazol: Carece del sustituyente cloro, lo que puede influir en su afinidad de unión a ciertos objetivos.
4-(2-Cloro-6-fluorofenil)-3-(metilsulfonil)-1H-pirazol: Tiene un grupo metilsulfonilo en lugar de un grupo etilsulfonilo, lo que puede afectar su solubilidad y estabilidad.
La singularidad de 4-(2-Cloro-6-fluorofenil)-3-(etilsulfonil)-1H-pirazol radica en su combinación específica de sustituyentes, lo que puede resultar en propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H10ClFN2O2S |
|---|---|
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
HGQVDYWTSFXRHW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


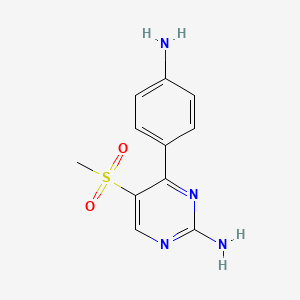
![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)


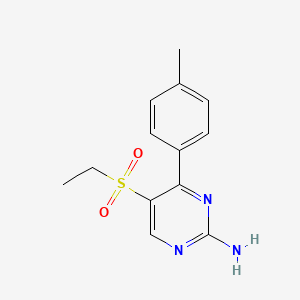

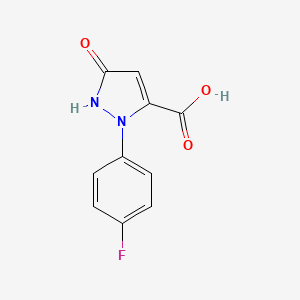

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)
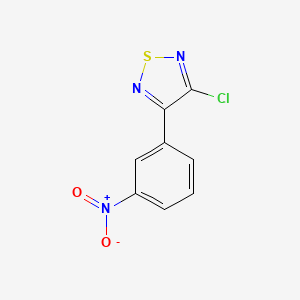
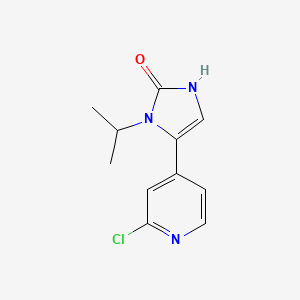


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
